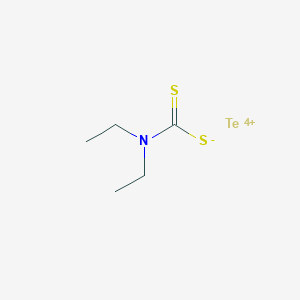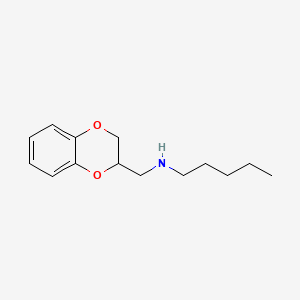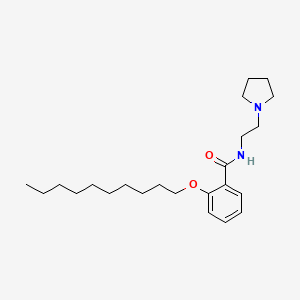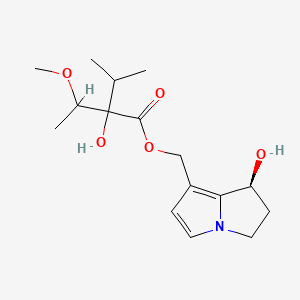
Dehydroheliotrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroheliotrine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their hepatotoxic, genotoxic, and carcinogenic properties. These compounds are commonly found in certain plant species and have been studied for their toxicological effects on humans and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dehydroheliotrine can be synthesized through the dehydrogenation of heliotrine, a process that involves the removal of hydrogen atoms. This reaction typically requires the presence of a dehydrogenating agent and specific reaction conditions to ensure the successful conversion of heliotrine to this compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic chemistry techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydroheliotrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Applications De Recherche Scientifique
Dehydroheliotrine has been extensively studied for its toxicological effects, particularly its hepatotoxicity and genotoxicity. It is used in research to understand the mechanisms of liver damage and cancer development caused by pyrrolizidine alkaloids. Additionally, this compound serves as a model compound in studies investigating the phototoxicity of pyrrolizidine alkaloids under ultraviolet (UVA) irradiation .
Mécanisme D'action
The toxic effects of dehydroheliotrine are primarily due to its ability to form reactive metabolites that bind to cellular macromolecules, leading to cellular damage and apoptosis. The compound undergoes metabolic activation in the liver, producing this compound N-oxide, which can form DNA adducts and induce mutations. This process involves the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of pyrrolizidine alkaloids .
Comparaison Avec Des Composés Similaires
- Dehydromonocrotaline
- Dehydroretrorsine
- Dehydroriddelliine
Comparison: Dehydroheliotrine shares structural similarities with other dehydropyrrolizidine alkaloids, such as dehydromonocrotaline and dehydroretrorsine. it is unique in its specific metabolic pathways and the types of DNA adducts it forms. This uniqueness makes this compound a valuable compound for studying the specific toxicological effects of pyrrolizidine alkaloids .
Propriétés
Numéro CAS |
23107-11-1 |
|---|---|
Formule moléculaire |
C16H25NO5 |
Poids moléculaire |
311.37 g/mol |
Nom IUPAC |
[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C16H25NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,7,10-11,13,18,20H,6,8-9H2,1-4H3/t11?,13-,16?/m0/s1 |
Clé InChI |
KYSOVPPHGLNVRV-ULKWEWGCSA-N |
SMILES isomérique |
CC(C)C(C(C)OC)(C(=O)OCC1=C2[C@H](CCN2C=C1)O)O |
SMILES canonique |
CC(C)C(C(C)OC)(C(=O)OCC1=C2C(CCN2C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


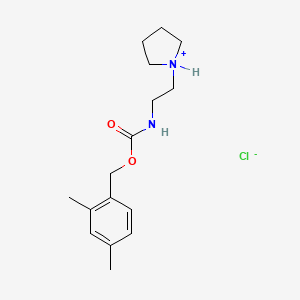
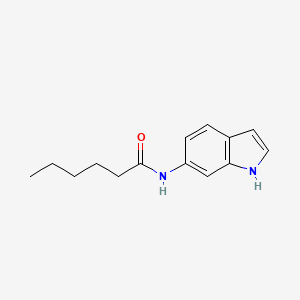




![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
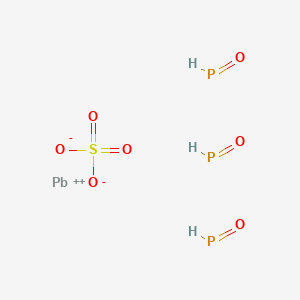

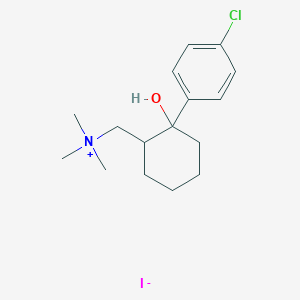
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
